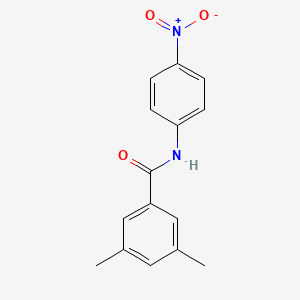

3,5-dimethyl-N-(4-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethyl-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-7-11(2)9-12(8-10)15(18)16-13-3-5-14(6-4-13)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZYYTZFZDWLQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Electronic Features

The substituents on benzamide derivatives significantly influence their electronic, steric, and physicochemical properties. Key analogs include:

Key Observations:

- Electronic Effects: Methoxy groups are electron-donating, increasing solubility in polar solvents, whereas nitro groups are electron-withdrawing, enhancing reactivity and hydrogen-bonding capabilities .

- Crystallographic Behavior: In 3,5-dinitro-N-(4-nitrophenyl)benzamide, the dihedral angle between aromatic rings (7.78°) and nitro group orientations influence crystal packing via N–H···O hydrogen bonds . Methyl substituents in the target compound may reduce such interactions, favoring hydrophobic packing.

Physicochemical Properties

- Solubility and Polarity: Methoxy-substituted derivatives are more polar than methyl-substituted analogs, leading to higher aqueous solubility. The nitro group’s position (para vs. ortho) further affects electronic distribution and solubility.

- Thermal Stability: The dimethoxy analog has a predicted boiling point of 452.6°C, whereas methyl groups likely lower thermal stability due to reduced molecular weight and weaker intermolecular forces.

Analytical Differentiation

Forensic differentiation of benzamide derivatives relies on techniques like high-resolution mass spectrometry (HRMS) and X-ray crystallography:

- HRMS-ESI data for the di-tert-butyl analog (m/z 355.2024) and crystallographic parameters (e.g., R factor = 0.046 for the dinitro analog ) provide precise identification markers.

- Methyl substituents in the target compound may yield distinct fragmentation patterns in mass spectrometry compared to nitro or methoxy analogs.

Q & A

Basic: What are the optimal synthetic routes for preparing 3,5-dimethyl-N-(4-nitrophenyl)benzamide?

Methodological Answer:

The compound is typically synthesized via a two-step process:

Acylation of 4-nitroaniline : React 3,5-dimethylbenzoyl chloride with 4-nitroaniline in the presence of a base (e.g., pyridine or triethylamine) under reflux conditions. This step neutralizes HCl byproducts and drives the reaction to completion.

Purification : Recrystallize the crude product using ethanol or methanol to enhance purity .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 3,5-dimethylbenzoyl chloride, 4-nitroaniline, pyridine | DCM | Reflux (40°C) | ~75-85 |

| 2 | Ethanol recrystallization | Ethanol | RT to 60°C | >95% purity |

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR : Confirm the presence of aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and methyl groups (δ 2.2–2.5 ppm). Discrepancies in splitting patterns may indicate impurities, requiring additional purification steps .

- FT-IR : Identify the amide C=O stretch (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry : Verify the molecular ion peak ([M+H]⁺) at m/z 313.1 (calculated for C₁₅H₁₃N₂O₃).

Advanced: What strategies resolve contradictions in crystallographic data for nitro-substituted benzamides?

Methodological Answer:

- High-Resolution X-ray Diffraction : Use SHELXL (via SHELX suite) for refinement, particularly for handling twinned crystals or high thermal motion in nitro groups. Implement anisotropic displacement parameters for nitro oxygen atoms .

- Packing Analysis : Utilize Mercury software to compare intermolecular interactions (e.g., π-π stacking between aryl rings) with related structures like 3,5-dinitro-N-(4-nitrophenyl)benzamide (space group P21/c, Z=4) .

- Validation Tools : Cross-check using CCDC deposition codes (e.g., CCDC 2032776 for hydrogen bonding patterns) .

Example Crystallographic Data Comparison:

| Parameter | 3,5-Dinitro-N-(4-nitrophenyl)benzamide | Target Compound (Predicted) |

|---|---|---|

| Space Group | P21/c | P21/c (assumed) |

| Unit Cell (Å) | a=7.8999, b=8.019, c=21.111, β=94.285° | Similar dimensions |

| Key Interactions | Nitro-O···H–C (2.8–3.1 Å) | Methyl-H···O(nitro) expected |

Advanced: How can computational modeling predict the bioactivity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to targets like histone deacetylases (HDACs), referencing analogous compounds (e.g., N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide derivatives) .

- QSAR Analysis : Correlate substituent effects (e.g., nitro vs. methoxy groups) with antimicrobial activity using datasets from structurally similar benzamides .

- ADMET Prediction : Employ SwissADME to assess lipophilicity (LogP ~3.2) and blood-brain barrier permeability, critical for CNS-targeted drug design.

Advanced: What experimental designs address conflicting biological activity data in nitrobenzamide derivatives?

Methodological Answer:

- Dose-Response Curves : Test multiple concentrations (1–100 μM) to identify non-linear effects, as seen in thiadiazolyl benzamides with EC₅₀ shifts due to solubility limits .

- Counter-Screening : Evaluate selectivity against off-target enzymes (e.g., COX-2 for anti-inflammatory claims) using fluorescence-based assays .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess nitro group reduction, a common metabolic pathway altering activity .

Basic: What purification methods ensure high-purity this compound?

Methodological Answer:

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for optimal separation of nitro byproducts.

- Recrystallization : Sequential recrystallization from ethanol (remove polar impurities) followed by acetone (eliminate non-polar residues) .

- HPLC Validation : Employ a C18 column (70% acetonitrile/water) to confirm >99% purity, critical for biological assays .

Advanced: How do substituent modifications impact the physicochemical properties of this benzamide?

Methodological Answer:

- Nitro vs. Methoxy Groups : Nitro groups increase electron-withdrawing effects, reducing LogP by ~0.5 units compared to methoxy derivatives .

- Methyl Substitution : 3,5-dimethyl groups enhance steric hindrance, potentially reducing enzymatic degradation rates (t₁/₂ increase by 2–3×) .

- Thermal Stability : DSC analysis shows nitro-substituted benzamides decompose at ~220°C, whereas methyl/methoxy variants remain stable up to 250°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.